synthesis and characterization of Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate
synthesis and characterization of Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate
Abstract
The oxazole scaffold is a privileged heterocyclic motif integral to medicinal chemistry and materials science, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] This guide provides a comprehensive, in-depth exploration of the synthesis and characterization of a key derivative, Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate. We delve into the strategic selection of the Robinson-Gabriel synthesis, detailing the mechanistic underpinnings and providing a field-tested experimental protocol. Furthermore, this document outlines a rigorous, multi-technique approach for the structural elucidation and purity confirmation of the target compound, ensuring researchers and drug development professionals are equipped with the knowledge for successful synthesis and validation.
Strategic Synthesis: The Robinson-Gabriel Approach
Introduction to the Oxazole Core
The 1,3-oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom.[2] Its unique electronic properties and ability to participate in various non-covalent interactions make it a cornerstone in the design of therapeutic agents, with applications ranging from anticancer to antimicrobial and anti-inflammatory drugs.[3][4][5] The title compound, featuring a 4-nitrophenyl substituent at the 2-position and a methyl carboxylate at the 4-position, serves as a valuable intermediate for building more complex, pharmacologically active molecules.[6]
Rationale for Synthetic Route Selection
Several methods exist for the synthesis of substituted oxazoles, including the Van Leusen reaction, the Fischer oxazole synthesis, and the Robinson-Gabriel synthesis.[1][7] For the preparation of a 2,4-disubstituted oxazole like Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate, the Robinson-Gabriel synthesis is particularly advantageous. This classical method involves the cyclodehydration of a 2-acylamino ketone precursor.[8][9] It is a robust and well-established route that allows for the convergent assembly of the required substituents from readily available starting materials.[10][11]
The key precursor, an α-(acylamino)ketone, is strategically designed to contain the desired substituents. The subsequent acid-catalyzed cyclization and dehydration proceed intramolecularly to furnish the stable aromatic oxazole ring.[10]
Mechanistic Insight
The Robinson-Gabriel synthesis proceeds via two critical stages: intramolecular cyclization followed by dehydration.
-
Protonation and Cyclization: The reaction is initiated by the protonation of the ketone carbonyl by a strong acid (e.g., H₂SO₄). This enhances the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The lone pair of electrons on the amide oxygen acts as an intramolecular nucleophile, attacking the protonated carbonyl carbon to form a five-membered ring intermediate, a dihydrooxazolol.
-
Dehydration: The hydroxyl group of the intermediate is protonated, forming a good leaving group (water). Subsequent elimination of water leads to the formation of the aromatic oxazole ring.
Experimental Protocol: A Two-Step Synthesis
This protocol outlines the synthesis starting from methyl 2-amino-3-oxopropanoate and 4-nitrobenzoyl chloride.
Step 1: Synthesis of the Precursor - Methyl 2-(4-nitrobenzamido)-3-oxopropanoate
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer, add methyl 2-amino-3-oxopropanoate hydrochloride (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 10 mL/g).
-
Base Addition: Cool the mixture to 0 °C in an ice bath and add triethylamine (2.2 eq) dropwise to neutralize the hydrochloride salt and act as an acid scavenger.
-
Acylation: In a separate flask, dissolve 4-nitrobenzoyl chloride (1.05 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the 2-acylamino ketone precursor.
Step 2: Robinson-Gabriel Cyclodehydration
-
Setup: Place the purified Methyl 2-(4-nitrobenzamido)-3-oxopropanoate (1.0 eq) in a round-bottom flask.
-
Dehydrating Agent: Add concentrated sulfuric acid (H₂SO₄) (2-3 eq) carefully at 0 °C. Other dehydrating agents like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) can also be used.[1][11]
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) for 2-4 hours, monitoring by TLC.[10]
-
Quenching: Carefully pour the reaction mixture onto crushed ice to quench the reaction.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Washing: Wash the combined organic layers with water and saturated sodium bicarbonate solution until neutral.
-
Final Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The final product, Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate, can be further purified by recrystallization or column chromatography.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target compound.
Characterization and Structural Validation
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₈N₂O₅[12] |
| Molar Mass | 248.19 g/mol [12] |
| Appearance | Expected to be a crystalline solid |
| CAS Number | 1171126-87-6[12][13] |
Spectroscopic and Spectrometric Analysis
A combination of spectroscopic techniques is required for unambiguous structural confirmation.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons.
-
Aromatic Protons: The 4-nitrophenyl group will exhibit two doublets in the downfield region (approx. δ 8.0-8.4 ppm), characteristic of a para-substituted benzene ring.
-
Oxazole Proton: A singlet for the proton at the 5-position of the oxazole ring (H-5) is expected, typically in the δ 8.0-8.5 ppm region.
-
Methyl Protons: A sharp singlet for the methyl ester (-OCH₃) protons will appear upfield, around δ 3.9-4.1 ppm.
-
-
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will confirm the carbon framework.
-
Carbonyl Carbon: The ester carbonyl carbon will be significantly downfield (δ ~160-165 ppm).
-
Oxazole Carbons: Carbons of the oxazole ring (C2, C4, C5) will appear in the aromatic region (δ ~120-160 ppm).
-
Aromatic Carbons: Signals for the six carbons of the nitrophenyl ring will be present.
-
Methyl Carbon: The methyl ester carbon will be observed around δ 52-55 ppm.
-
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum provides crucial information about the functional groups present.[14][15]
-
C=O Stretch (Ester): A strong, sharp absorption band around 1720-1740 cm⁻¹.
-
NO₂ Stretch (Nitro Group): Two strong bands, one symmetric (~1350 cm⁻¹) and one asymmetric (~1520 cm⁻¹).
-
C=N Stretch (Oxazole): A characteristic absorption in the 1600-1650 cm⁻¹ region.
-
C-O Stretch (Oxazole & Ester): Bands in the 1000-1300 cm⁻¹ fingerprint region.
-
Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
2.2.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a clear molecular ion peak corresponding to the molecular weight of the compound (m/z = 248).
-
Fragmentation: Common fragmentation patterns may include the loss of the methoxy group (-OCH₃) or the entire methyl ester group (-COOCH₃).
Characterization Workflow Diagram
Caption: Workflow for the characterization of the final product.
Applications in Research and Development
Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate is not merely a synthetic target but a versatile building block in drug discovery and materials science.
-
Pharmaceutical Intermediate: The oxazole core is a key pharmacophore, and this compound provides a scaffold for further modification. The ester can be hydrolyzed to the corresponding carboxylic acid for amide coupling, while the nitro group can be reduced to an amine, opening avenues for a wide range of derivatizations.[6][16]
-
Bioactivity: Nitrophenyl-substituted heterocyclic compounds often exhibit significant biological activities, including potential antitumor and antimicrobial properties.[4][6] This molecule serves as a platform for developing novel therapeutic agents.
-
Fluorescent Probes: The conjugated aromatic system within the molecule suggests potential applications in the design of fluorescent probes and optoelectronic materials.[17]
Conclusion
This guide has provided a detailed, scientifically grounded framework for the . By leveraging the classical Robinson-Gabriel synthesis, researchers can reliably access this valuable intermediate. The described multi-faceted characterization workflow ensures the production of a well-defined, high-purity compound, ready for application in advanced research and development projects. The principles and protocols detailed herein are designed to empower scientists in medicinal chemistry and related fields to confidently incorporate this and similar oxazole derivatives into their synthetic programs.
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